Roseoside

Description

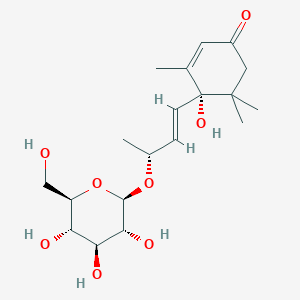

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+/t11-,13-,14-,15+,16-,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYRVCGNMNAFEK-MHXFFUGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54835-70-0 | |

| Record name | Vomifoliol 9-o-beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054835700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VOMIFOLIOL 9-O-.BETA.-D-GLUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOE4GN3B64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Botanical Origins of Roseoside: A Technical Guide for Researchers

For Immediate Release

Wuhan, Hubei – December 18, 2025 – Roseoside, a naturally occurring glycoside compound, has garnered significant attention within the scientific community for its diverse bioactive properties, including antioxidant and potential antiviral activities. This technical guide provides an in-depth overview of the natural sources of this compound, tailored for researchers, scientists, and drug development professionals. The guide summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes key processes to facilitate further investigation into this promising phytochemical.

Principal Natural Sources of this compound

This compound is distributed across a variety of plant species. The primary documented botanical sources include:

-

Kirengeshoma koreana Nakai: The aerial parts of this Korean native plant have been identified as a notable source of this compound.[1][2]

-

Rosmarinus officinalis L. (Rosemary): This widely cultivated herb is another key source of this compound, which is present in its leaves.[3]

-

Hibiscus sabdariffa L. (Roselle): The calyces of the Roselle plant are known to contain this compound.

-

Carthamus tinctorius L. (Safflower): The flowers of the Safflower plant have been reported to contain this compound.[4]

-

Epilobium hirsutum L. (Great willowherb): This plant species is also a recognized source of this compound.[5]

-

Eriobotrya japonica (Thunb.) Lindl. (Loquat): The leaves of the Loquat tree contain this compound among other bioactive compounds.

-

Ficus hispida L.f.: This species of fig tree has been identified as a natural source of this compound.

-

Polygonum hydropiper L. (Water pepper): This plant is another documented source of the compound.

While these plants are known to contain this compound, the concentration can vary depending on factors such as the specific plant part, geographical location, and harvesting time.

Quantitative Analysis of this compound Content

Precise quantification of this compound in various plant matrices is crucial for standardization and drug development purposes. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the most common and accurate method for this analysis. The table below summarizes available quantitative data from the literature.

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | This compound Concentration/Yield | Reference |

| Kirengeshoma koreana Nakai | Aerial Parts | 70% Ethanol (B145695) | HPLC-MS | Not explicitly quantified in the extract, but 0.5 mg was isolated from 10.41 g of the n-butanol fraction. | [1] |

| Carthamus tinctorius L. | Flowers | Not Specified | Not Specified | Total flavonoids reported as 20.6 mg/g, but specific this compound concentration is not provided. | [4] |

| Rosmarinus officinalis L. | Leaves | Methanol (B129727) (80% and 90%) | GC-MS | While numerous compounds were identified, specific quantitative data for this compound is not available in the provided search results. | [3] |

| Hibiscus sabdariffa L. | Calyces | Water (pH 1.0-3.0) | Not Specified | The extract yielded 46.4% - 63.0% of active ingredients, but the specific concentration of this compound is not mentioned. | [6] |

| Epilobium hirsutum L. | Aerial Parts | Methanol | Not Specified | Total phenolic content was 254.55 mg GAE/g and total flavonoid content was 87.66 mg RE/g, but this compound concentration is not specified. | [5] |

Note: The available literature often reports the presence of this compound without specifying its exact concentration in the crude extract. Further targeted quantitative studies are required to establish a comprehensive database of this compound content in these botanical sources.

Experimental Protocols

I. Extraction and Fractionation of this compound from Kirengeshoma koreana Nakai

This protocol is based on a successful method for the isolation of this compound.

1. Plant Material Preparation:

-

Air-dry the aerial parts of Kirengeshoma koreana at 30 ± 2 °C for 7 days.

-

Grind the dried plant material into a fine powder.

2. Extraction:

-

Macerate 380 g of the powdered plant material with 6 L of 70% ethanol for 7 days at room temperature. Repeat the extraction process once.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract (approximately 42.0 g).

3. Fractionation:

-

Suspend the crude extract in 0.1 L of double-distilled water (ddH₂O).

-

Perform liquid-liquid partitioning sequentially with n-hexane (3 x 0.2 L) and then n-butanol (2 x 0.2 L).

-

Separate the layers to yield the n-hexane fraction (0.36 g), the n-butanol fraction (10.41 g), and the aqueous fraction (28.78 g). This compound is concentrated in the n-butanol fraction.

II. General Protocol for Purification of this compound using Preparative HPLC

This is a generalized workflow for the purification of this compound from an enriched fraction.

1. Column and Mobile Phase Selection:

-

Column: A C18 reversed-phase column is typically suitable for the separation of glycosides like this compound.

-

Mobile Phase: A gradient elution system of methanol and water or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is commonly used.

2. Method Development:

-

Optimize the separation on an analytical HPLC system first to determine the ideal gradient and run time.

3. Preparative HPLC Run:

-

Dissolve the dried n-butanol fraction in a suitable solvent (e.g., methanol).

-

Inject the sample onto the preparative HPLC system.

-

Collect fractions based on the elution profile, targeting the peak corresponding to this compound.

4. Purity Analysis:

-

Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

-

Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are attributed to its interaction with specific cellular signaling pathways. While research is ongoing, preliminary studies suggest the following mechanisms:

-

Antiviral Activity: In the context of Hepatitis C Virus (HCV), this compound has been shown to target and inhibit the HCV NS5A/B replicase, a key enzyme complex for viral replication.[1][2] This suggests a direct interference with the viral life cycle.

-

Modulation of Inflammatory Pathways: Like other flavonoids, this compound is hypothesized to modulate inflammatory responses. This may occur through the inhibition of key signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the MAPK (Mitogen-Activated Protein Kinase) pathway . These pathways are central to the production of pro-inflammatory cytokines and enzymes. While direct evidence for this compound's action on these pathways is still emerging, the known anti-inflammatory effects of similar flavonoid glycosides suggest this is a probable mechanism.

-

Induction of Apoptosis: The pro-apoptotic effects of many natural compounds are mediated through the regulation of cell signaling cascades that control programmed cell death. Potential mechanisms for this compound could involve the modulation of the Bcl-2 family of proteins and the activation of caspases, which are key executioners of apoptosis.

Visualizing the Workflow and Pathways

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

This technical guide serves as a foundational resource for the scientific community. Further research is warranted to fully elucidate the quantitative distribution of this compound in the plant kingdom and to comprehensively map its interactions with cellular signaling pathways, which will be pivotal for the development of novel therapeutics.

References

- 1. This compound Is a Bioactive Compound in Kirengeshoma koreana Nakai Extract with Potent In Vitro Antiviral Activity Against Hepatitis C Virus | MDPI [mdpi.com]

- 2. This compound Is a Bioactive Compound in Kirengeshoma koreana Nakai Extract with Potent In Vitro Antiviral Activity Against Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Quantification of Rosmarinus officinalis L. Leaf Extract Phytochemical Profiles Using Gas Chromatography-Mass Spectrometry [ajbs.scione.com]

- 4. researchgate.net [researchgate.net]

- 5. Shedding Light into the Connection between Chemical Components and Biological Effects of Extracts from Epilobium hirsutum: Is It a Potent Source of Bioactive Agents from Natural Treasure? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102813686B - Method for extracting active ingredients from hibiscus sabdariffa calyx - Google Patents [patents.google.com]

Roseoside from Catharanthus roseus: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of roseoside, a C-13 glycoside, from the medicinal plant Catharanthus roseus (formerly Vinca rosea). This document details experimental protocols, summarizes quantitative data, and visualizes key workflows and potential biological pathways.

Introduction

Catharanthus roseus is a well-known source of pharmaceutically important terpenoid indole (B1671886) alkaloids, most notably the anticancer agents vincristine (B1662923) and vinblastine. Beyond these prominent compounds, the plant harbors a diverse array of other phytochemicals, including glycosides. Among these is this compound, a vomifoliol (B113931) glucoside, which has garnered interest for its potential biological activities. The presence of this compound in Vinca rosea has been documented in phytochemical literature. This guide focuses on the methodologies for extracting and purifying this specific compound from C. roseus and exploring its potential biological significance.

Experimental Protocols

While a singular, standardized protocol for the isolation of this compound from Catharanthus roseus is not extensively documented, a comprehensive methodology can be constructed based on established techniques for isolating glycosides and other phytochemicals from this plant. The following protocol is a synthesized approach derived from general phytochemical extraction procedures.

Plant Material and Extraction

-

Plant Material Preparation : Fresh leaves of Catharanthus roseus are collected and shade-dried. The dried leaves are then ground into a fine powder.

-

Methanol (B129727) Extraction : The powdered leaf material is subjected to extraction with 80% methanol. This process is typically carried out at room temperature with continuous agitation for a specified period to ensure exhaustive extraction of phytochemicals.

-

Concentration : The resulting methanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation of the Crude Extract

The crude methanolic extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Fraction Collection : Each solvent fraction is collected separately and concentrated to dryness. This compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the n-butanol fraction.

Chromatographic Purification

The n-butanol fraction, anticipated to contain this compound, is further purified using various chromatographic techniques.

-

Column Chromatography : The dried n-butanol fraction is adsorbed onto silica (B1680970) gel and subjected to column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For glycosides, a common solvent system is a mixture of chloroform (B151607) and methanol, with an increasing proportion of methanol.

-

Thin Layer Chromatography (TLC) : Fractions collected from the column are monitored by TLC to identify those containing the target compound. A suitable solvent system is used for TLC development, and the spots are visualized under UV light or by using specific spray reagents.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions showing the presence of the desired compound are pooled, concentrated, and subjected to preparative HPLC for final purification. A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

Structure Elucidation and Characterization

The purified compound is identified as this compound through various spectroscopic techniques.

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectroscopy are employed to elucidate the structure of the compound. The spectral data is then compared with published data for this compound.

Data Presentation

Quantitative data for this compound specifically from Catharanthus roseus is not widely available in the literature. The following tables provide a general overview of phytochemical content in C. roseus and typical analytical data for this compound identified from other plant sources.

Table 1: General Phytochemical Composition of Catharanthus roseus Leaf Extract

| Phytochemical Class | Presence |

| Alkaloids | + |

| Glycosides | + |

| Flavonoids | + |

| Saponins | + |

| Tannins | + |

| Steroids | + |

Note: This table represents the general classes of compounds found in C. roseus extracts.

Table 2: Spectroscopic Data for this compound (Vomifoliol-9-O-β-D-glucopyranoside) - Representative Data

| Technique | Observed Data |

| ¹H NMR (CD₃OD) | δ 5.89 (1H, s, H-4), 4.34 (1H, d, J=7.8 Hz, H-1'), 2.49 (1H, d, J=17.0 Hz, H-2a), 2.14 (1H, d, J=17.0 Hz, H-2b), 1.95 (3H, s, H-5 CH₃), 1.05 (3H, s, H-1' CH₃), 0.99 (3H, s, H-1' CH₃) |

| ¹³C NMR (CD₃OD) | δ 201.5 (C-3), 168.0 (C-5), 127.2 (C-4), 103.2 (C-1'), 80.1 (C-9), 78.2 (C-5'), 78.0 (C-3'), 75.1 (C-2'), 71.6 (C-4'), 62.7 (C-6'), 50.1 (C-2), 42.1 (C-1), 24.5 (C-1' CH₃), 23.5 (C-1' CH₃), 19.4 (C-5 CH₃) |

| Mass Spectrometry | [M+H]⁺ at m/z 387 |

Note: The data presented here is representative for this compound and may vary slightly depending on the solvent and instrument used.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Catharanthus roseus.

In-Depth Technical Guide to Roseoside: Chemical Structure, Stereochemistry, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseoside, a naturally occurring C13-norisoprenoid glycoside, has garnered significant attention within the scientific community for its diverse biological activities, including insulin-mimetic, antioxidant, anticancer, and antiviral properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound and its major stereoisomers. It summarizes key quantitative physicochemical and spectroscopic data, outlines detailed experimental protocols for its isolation, purification, and biological evaluation, and explores the current understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry

This compound is a glycoside composed of a C13-norisoprenoid aglycone linked to a glucose molecule. The core structure is characterized by a cyclohexenone ring and a butenyl side chain. The stereochemistry of this compound is complex, with multiple chiral centers leading to the existence of several stereoisomers. The most commonly cited stereoisomers in the literature are (6S,9R)-Roseoside, (6R,9R)-Roseoside, and (6S,9S)-Roseoside.

The IUPAC names and CAS numbers for these key stereoisomers are provided below:

-

(6S,9R)-Roseoside: (4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one[1]

-

CAS Number: 54835-70-0[2]

-

-

(6R,9R)-Roseoside: (4R)-4-hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one[3]

-

(6R,9S)-Roseoside: (4R)-4-hydroxy-3,5,5-trimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one[1]

The absolute configuration at the C-6 and C-9 positions significantly influences the biological activity of the molecule.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound stereoisomers is presented in the tables below. This data is essential for the identification and characterization of these compounds.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | (6S,9R)-Roseoside | (6R,9R)-Roseoside | (6S,9S)-Roseoside |

| Molecular Formula | C₁₉H₃₀O₈ | C₁₉H₃₀O₈ | C₁₉H₃₀O₈ |

| Molecular Weight | 386.4 g/mol | 386.4 g/mol | 386.4 g/mol |

| Specific Rotation ([α]D) | +59.6° (c 0.08, MeOH)[4] | Not available | Not available |

Table 2: 1H NMR Spectroscopic Data (500 MHz, CD3OD) for (6S,9R)-Roseoside

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-2 | 2.53, 2.15 | m | 17.1 |

| H-4 | 5.88 | s | |

| H-7 | 5.75 | d | 15.7 |

| H-8 | 5.85 | dd | 15.7, 6.0 |

| H-9 | 4.35 | q | 6.4 |

| H-10 | 1.25 | d | 6.4 |

| H-11 | 1.05 | s | |

| H-12 | 1.02 | s | |

| H-13 | 1.88 | s | |

| H-1' | 4.38 | d | 7.8 |

| H-2' | 3.20 | m | |

| H-3' | 3.35 | m | |

| H-4' | 3.28 | m | |

| H-5' | 3.30 | m | |

| H-6'a | 3.85 | dd | 12.0, 2.2 |

| H-6'b | 3.68 | dd | 12.0, 5.5 |

Table 3: 13C NMR Spectroscopic Data (125 MHz, CD3OD) for (6S,9R)-Roseoside

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 42.1 |

| C-2 | 50.8 |

| C-3 | 201.5 |

| C-4 | 127.9 |

| C-5 | 167.3 |

| C-6 | 79.8 |

| C-7 | 134.5 |

| C-8 | 132.1 |

| C-9 | 77.2 |

| C-10 | 21.2 |

| C-11 | 24.3 |

| C-12 | 23.5 |

| C-13 | 19.8 |

| C-1' | 102.8 |

| C-2' | 75.1 |

| C-3' | 78.2 |

| C-4' | 71.6 |

| C-5' | 78.0 |

| C-6' | 62.8 |

Experimental Protocols

Isolation and Purification of this compound from Ampelopsis grossedentata

Ampelopsis grossedentata is a known botanical source of this compound. The following protocol is a generalized procedure for its extraction and purification, which may require optimization based on the specific plant material and available equipment.

Methodology:

-

Extraction:

-

Air-dried and powdered leaves of Ampelopsis grossedentata are subjected to ultrasound-assisted extraction with 70% aqueous ethanol at a solid-to-liquid ratio of 1:20 (w/v) for 30 minutes at 50°C.

-

The extraction process is repeated three times to ensure maximum yield.

-

The extracts are combined and filtered through cheesecloth and then filter paper to remove solid residues.

-

The filtrate is concentrated using a rotary evaporator under reduced pressure at 50°C to obtain the crude ethanol extract.

-

-

Purification:

-

The crude extract is dissolved in a minimal amount of water and loaded onto a pre-equilibrated macroporous resin (e.g., AB-8) column.

-

The column is first washed with deionized water to remove highly polar impurities.

-

A stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol) is used to elute the adsorbed compounds.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for the presence of this compound.

-

Fractions containing a high concentration of this compound are pooled and concentrated.

-

The enriched fraction is further purified by preparative HPLC on a C18 column with a mobile phase of methanol (B129727) and water to yield pure this compound.

-

In Vitro Antiviral Activity Assay against Hepatitis C Virus (HCV)

The following protocol describes an experimental workflow to evaluate the antiviral activity of this compound against HCV.

Methodology:

-

Cell Culture and Infection:

-

Human hepatoma (Huh7.5) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cells are seeded in 24-well plates and allowed to adhere overnight.

-

The cells are then infected with the JFH-1 strain of cell culture-produced HCV (HCVcc) at a multiplicity of infection (MOI) of 0.1.

-

-

Treatment and Incubation:

-

After 4 hours of infection, the virus-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

Fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) is added to the wells.

-

The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Quantification of HCV RNA:

-

Total RNA is extracted from the cells using a commercial RNA extraction kit.

-

The levels of HCV RNA are quantified by real-time reverse transcription-polymerase chain reaction (RT-qPCR) using primers and a probe specific for the HCV 5' untranslated region (UTR).

-

The results are normalized to an internal control gene (e.g., GAPDH).

-

-

Cytotoxicity Assay:

-

In parallel, the cytotoxicity of this compound on Huh7.5 cells is determined using a standard MTT or similar cell viability assay.

-

The 50% cytotoxic concentration (CC₅₀) is calculated.

-

-

Data Analysis:

-

The 50% effective concentration (EC₅₀) of this compound for HCV inhibition is calculated from the dose-response curve of the RT-qPCR data.

-

The selectivity index (SI) is determined by the ratio of CC₅₀ to EC₅₀.

-

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities. While the precise molecular mechanisms for some of these effects are still under investigation, current research provides insights into its potential modes of action.

Anticancer Activity: A Proposed ROS-Mediated Apoptotic Pathway

Several studies have suggested that the anticancer effects of various natural glycosides are mediated through the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. While the specific pathway for this compound is not yet fully elucidated, a plausible mechanism involves the modulation of the NF-κB signaling pathway.

Pathway Description:

It is hypothesized that this compound may induce an increase in intracellular ROS levels in cancer cells. This elevation in ROS can lead to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of cell survival and proliferation, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio can result in mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death or apoptosis.

Insulin-Mimetic Activity: Potential Involvement of the PI3K/Akt Pathway

This compound has been reported to possess insulin-mimetic properties. The insulin (B600854) signaling pathway is crucial for glucose homeostasis, and its dysregulation is a hallmark of diabetes. The PI3K/Akt pathway is a central component of insulin signaling. It is plausible that this compound exerts its insulin-mimetic effects by modulating this pathway.

Pathway Description:

It is proposed that this compound may interact with the insulin receptor or downstream signaling molecules. This interaction could lead to the phosphorylation of insulin receptor substrate (IRS) proteins, which in turn would activate phosphoinositide 3-kinase (PI3K). Activated PI3K catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt then promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating the uptake of glucose from the bloodstream into cells.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and diverse stereochemistry that influences its biological activities. This guide has provided a consolidated resource of its physicochemical properties, spectroscopic data, and detailed experimental protocols for its study. While its anticancer and insulin-mimetic activities are of significant interest, further research is required to fully elucidate the specific signaling pathways involved. The information and methodologies presented herein are intended to facilitate future investigations into the therapeutic potential of this compound and its derivatives.

References

The Biosynthesis of Roseoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseoside, a C13-norisoprenoid glycoside, is a naturally occurring compound found in a variety of plants, including roses, and is recognized for its diverse biological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, beginning from its carotenoid precursors to the final glycosylated product. It details the key enzymatic steps, intermediate molecules, and regulatory aspects of this pathway. Furthermore, this guide includes available quantitative data, detailed experimental protocols for the study of the involved enzymes, and visual representations of the pathway and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound is a member of the C13-norisoprenoid family, a class of compounds derived from the oxidative degradation of carotenoids. These compounds are known to play significant roles in plant physiology, including acting as signaling molecules and contributing to the aroma and flavor of fruits and flowers. This compound itself is a glycoside of the aglycone vomifoliol (B113931) and has garnered interest for its potential pharmacological properties. Understanding its biosynthesis is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be divided into three main stages:

-

Carotenoid Cleavage: The formation of the C13 norisoprenoid backbone through the oxidative cleavage of carotenoid precursors.

-

Vomifoliol Formation: The enzymatic modification of the initial C13-apocarotenoid to produce the aglycone, vomifoliol.

-

Glycosylation: The final step where a glucose moiety is attached to vomifoliol to yield this compound.

Stage 1: Carotenoid Cleavage by Carotenoid Cleavage Dioxygenases (CCDs)

The initial and committing step in this compound biosynthesis is the enzymatic cleavage of C40 carotenoids. This reaction is catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) . Specifically, members of the CCD1 and CCD4 subfamilies are implicated in the cleavage of carotenoids at the 9,10 and 9',10' positions to generate C13-apocarotenoids.

Potential carotenoid precursors for vomifoliol include:

-

β-carotene

-

Zeaxanthin

-

Violaxanthin

-

Neoxanthin

The cleavage of these precursors by CCD1 or CCD4 results in the formation of a C13-apocarotenoid, with 3-hydroxy-β-ionone being the most probable initial product leading to vomifoliol. The stereochemistry of the final vomifoliol molecule is likely determined by the specific carotenoid precursor and the stereospecificity of the involved enzymes.

Stage 2: Formation of Vomifoliol

Following the initial cleavage, the resulting C13-apocarotenoid, 3-hydroxy-β-ionone, undergoes a series of enzymatic modifications to form vomifoliol. This transformation involves both reduction and hydroxylation reactions. While the specific enzymes responsible for these steps in the context of this compound biosynthesis in plants have not been definitively identified, analogous reactions are known to be catalyzed by enzymes such as reductases/dehydrogenases and cytochrome P450 monooxygenases or other hydroxylases .

The proposed steps are:

-

Reduction of the double bond in the side chain of 3-hydroxy-β-ionone.

-

Hydroxylation at the C-6 position of the cyclogeranane ring.

The precise order and intermediates of these reactions are still an active area of research.

Stage 3: Glycosylation of Vomifoliol

The final step in the biosynthesis of this compound is the glycosylation of the aglycone, vomifoliol. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) . UGTs are a large and diverse family of enzymes that transfer a glycosyl group from a nucleotide sugar donor, typically UDP-glucose, to a wide range of acceptor molecules.

In this step, a glucose molecule is transferred from UDP-glucose to the C-9 hydroxyl group of vomifoliol, forming a β-D-glucopyranoside linkage. The specific UGT responsible for the glycosylation of vomifoliol to this compound in different plant species is yet to be fully characterized.

Visualization of the this compound Biosynthesis Pathway

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, some kinetic parameters have been reported for related enzymes that provide insights into the efficiency of the pathway.

Table 1: Kinetic Parameters of a Plant Carotenoid Cleavage Dioxygenase 1 (CCD1)

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |

| Olea europaea (Olive) | β-apo-8′-carotenal | 0.82 | 2.30 | 3.35 | 4.09 | [1] |

Note: Data is for a related substrate and not the direct precursor of vomifoliol. This highlights the need for further quantitative characterization of the specific enzymes in the this compound pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of a Plant Carotenoid Cleavage Dioxygenase (CCD)

This protocol describes the expression of a plant CCD in Escherichia coli and its subsequent purification, a crucial step for in vitro characterization.

Workflow Diagram:

Methodology:

-

Gene Cloning: The full-length coding sequence of the target CCD gene is amplified by PCR and cloned into a suitable bacterial expression vector, such as a pGEX vector for GST-fusion protein expression.

-

Transformation: The expression construct is transformed into a suitable E. coli expression strain, like BL21 (DE3).

-

Protein Expression:

-

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-28°C) for several hours or overnight.

-

-

Cell Harvest and Lysis:

-

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1% Triton X-100, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

-

-

Protein Purification:

-

Apply the supernatant to a pre-equilibrated affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins).

-

Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

-

Elute the bound protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione).

-

-

Analysis:

-

Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

-

Confirm the identity of the protein by Western blotting using an antibody against the fusion tag or the protein itself.

-

In Vitro Assay of Carotenoid Cleavage Dioxygenase (CCD) Activity

This protocol allows for the functional characterization of a purified CCD enzyme by measuring its ability to cleave a specific carotenoid substrate.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% (v/v) acetone (B3395972), 0.2% (v/v) Triton X-100).

-

Prepare a stock solution of the carotenoid substrate (e.g., β-carotene, zeaxanthin) in a suitable organic solvent (e.g., acetone).

-

-

Enzyme Assay:

-

In a microcentrifuge tube, combine the reaction buffer, purified CCD enzyme (1-10 µg), and freshly prepared FeSO4 (to a final concentration of 1 mM).

-

Initiate the reaction by adding the carotenoid substrate to a final concentration of 10-50 µM.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) in the dark for a specific time period (e.g., 30-120 minutes).

-

A control reaction without the enzyme should be run in parallel.

-

-

Product Extraction:

-

Stop the reaction by adding an equal volume of a quenching solvent (e.g., ice-cold acetone or ethanol).

-

Extract the apocarotenoid products by adding an organic solvent (e.g., hexane (B92381) or ethyl acetate), vortexing, and centrifuging to separate the phases.

-

Collect the organic phase and repeat the extraction.

-

-

Product Analysis:

-

Evaporate the pooled organic phases to dryness under a stream of nitrogen.

-

Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Analyze the products by HPLC or HPLC-MS/MS for identification and quantification against authentic standards.

-

In Vitro Assay of UDP-Glycosyltransferase (UGT) Activity

This protocol is designed to determine the ability of a candidate UGT to glycosylate vomifoliol.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2).

-

Prepare a stock solution of vomifoliol (the acceptor substrate) in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of UDP-glucose (the sugar donor).

-

-

Enzyme Assay:

-

In a microcentrifuge tube, combine the reaction buffer, purified UGT enzyme (1-5 µg), vomifoliol (to a final concentration of 50-200 µM), and UDP-glucose (to a final concentration of 1-5 mM).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for a specific time period (e.g., 30-60 minutes).

-

A control reaction without the enzyme or without one of the substrates should be run in parallel.

-

-

Reaction Quenching and Product Analysis:

-

Stop the reaction by adding an equal volume of a quenching solvent (e.g., methanol or acetonitrile).

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant directly by HPLC or HPLC-MS/MS to detect the formation of this compound. The product can be identified by comparing its retention time and mass spectrum to an authentic this compound standard.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a fascinating example of how primary metabolites like carotenoids are transformed into a diverse array of specialized molecules with important ecological and potentially pharmacological functions. While the general pathway has been outlined, significant gaps remain in our understanding of the specific enzymes involved, their regulation, and the quantitative aspects of the pathway.

Future research should focus on:

-

Identification and characterization of the specific reductases, hydroxylases, and UDP-glycosyltransferases involved in the conversion of C13-apocarotenoids to this compound.

-

Elucidation of the stereochemical determinants of the pathway, from the carotenoid precursor to the final this compound product.

-

Quantitative analysis of the entire pathway , including enzyme kinetics and metabolic flux analysis, to identify rate-limiting steps.

-

Investigation of the transcriptional and post-transcriptional regulation of the biosynthetic genes in response to developmental and environmental cues.

A complete understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant specialized metabolism but also pave the way for the sustainable production of this and other valuable norisoprenoids through metabolic engineering and synthetic biology platforms. This will be of significant interest to the pharmaceutical, food, and cosmetic industries.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Roseoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoside is a naturally occurring apocarotenoid glycoside found in various plant species. It has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antiviral, antioxidant, and insulinotropic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for assessing its biological activities, and visualizations of relevant signaling pathways and experimental workflows. All quantitative data is presented in structured tables for ease of comparison, and methodologies for key experiments are described in detail to facilitate replication and further investigation.

Physical and Chemical Properties

This compound's fundamental properties are crucial for its handling, formulation, and interpretation of biological data. The following table summarizes its key physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₀O₈ | [1][2] |

| Molecular Weight | 386.44 g/mol | [1] |

| Melting Point | 153 °C | [1] |

| Appearance | Not specified in provided results | |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695).[3][4] | [3][4] |

| Specific Rotation | +62° (c=0.8, CHCl₃) | [1] |

| Storage Conditions | 2-8°C | [1] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shifts (δ, ppm) | Reference |

| ¹³C NMR | Data available in spectral databases. | [5][6][7][8] |

| ¹H NMR | Data available in spectral databases. |

Mass Spectrometry (MS)

| Technique | Key Fragments (m/z) | Reference |

| ESI-QTOF-MS | [M-H]⁻ at m/z 385 | [9] |

| LC-MS | Precursor: 387.203, Fragments: 207.138336, 95.084488, 225.149826, 123.080757, 149.094864 | [6] |

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities that are of interest for drug development. This section details the protocols for key experiments that demonstrate these activities.

Antiviral Activity against Hepatitis C Virus (HCV)

This compound has been shown to inhibit the replication of Hepatitis C Virus by targeting the NS5A/B replicase.

-

Cell Culture:

-

Maintain Huh7.5 cells (a human hepatoma cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

-

-

HCV Infection and Treatment:

-

Seed Huh7.5 cells in 24-well plates.

-

Once the cells reach 80-90% confluency, infect them with HCV (e.g., JFH-1 strain) at a multiplicity of infection (MOI) of 0.1.

-

After 2 hours of infection, remove the virus-containing medium and wash the cells with phosphate-buffered saline (PBS).

-

Add fresh DMEM containing various concentrations of this compound (e.g., 5, 10, 20, 40 µM) or a vehicle control (DMSO) to the wells.

-

-

RNA Extraction and Quantification:

-

After 48 hours of incubation, harvest the cells and extract total RNA using a suitable RNA extraction kit.

-

Perform reverse transcription quantitative polymerase chain reaction (RT-qPCR) to quantify the levels of HCV RNA. Use primers specific for the HCV NS5B region and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Data Analysis:

-

Calculate the relative HCV RNA levels in this compound-treated cells compared to the vehicle control.

-

Determine the 50% effective concentration (EC₅₀) of this compound.

-

-

Replicase Reaction:

-

Prepare a reaction mixture containing recombinant HCV NS5A/B replicase, a suitable RNA template, ribonucleotides (ATP, GTP, CTP, UTP), and a reaction buffer.

-

Add various concentrations of this compound or a vehicle control to the reaction mixture.

-

-

Incubation and Detection:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Quantify the newly synthesized RNA using a fluorescent dye that intercalates with double-stranded RNA (e.g., SYTO RNASelect).

-

-

Data Analysis:

-

Measure the fluorescence intensity and calculate the percentage of inhibition of NS5A/B replicase activity by this compound.

-

Caption: this compound inhibits HCV replication by targeting the NS5A/B replicase within the viral replication complex.

Caption: Workflow for assessing the in vitro antiviral activity of this compound against HCV.

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals.

-

Reagent Preparation:

-

Reaction:

-

In a 96-well plate, add 50 µL of each this compound concentration or positive control to the wells.

-

Add 150 µL of the DPPH solution to each well.[11]

-

Prepare a blank containing methanol and the DPPH solution.

-

-

Incubation and Measurement:

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100

-

Determine the IC₅₀ value of this compound.

-

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[14][15]

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

-

Prepare a series of concentrations of this compound and a positive control (e.g., Trolox) in a suitable solvent.

-

-

Reaction:

-

In a 96-well plate, add 10 µL of each this compound concentration or positive control to the wells.

-

Add 190 µL of the diluted ABTS•+ solution to each well.[15]

-

-

Incubation and Measurement:

-

Data Analysis:

-

Calculate the percentage of ABTS radical scavenging activity as described for the DPPH assay.

-

Determine the Trolox Equivalent Antioxidant Capacity (TEAC).

-

Insulinotropic Activity

This compound has been shown to enhance insulin (B600854) secretion from pancreatic β-cells.

-

Cell Culture:

-

Culture INS-1 cells (a rat insulinoma cell line) in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

-

-

Pre-incubation and Stimulation:

-

Seed INS-1 cells in 24-well plates.

-

Once confluent, wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C.

-

Replace the pre-incubation buffer with fresh KRB buffer containing either a low (2.8 mM) or high (16.7 mM) glucose concentration, with or without various concentrations of this compound.

-

-

Supernatant Collection and Insulin Measurement:

-

Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.

-

Collect the supernatant from each well.

-

Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

-

Data Analysis:

-

Normalize the insulin secretion to the total protein content of the cells in each well.

-

Compare the insulin secretion in the presence of this compound to the control at both low and high glucose concentrations.

-

Caption: Workflow for assessing the insulinotropic activity of this compound in INS-1 cells.

Inhibition of Histamine (B1213489) Release

This compound has demonstrated the ability to inhibit histamine release from mast cells.

-

Mast Cell Isolation:

-

Isolate peritoneal mast cells from rats by peritoneal lavage with a suitable buffer (e.g., Tyrode's buffer).

-

Purify the mast cells by density gradient centrifugation.

-

-

Sensitization and Treatment:

-

Sensitize the mast cells with anti-dinitrophenyl (DNP) IgE antibody for a specified time.

-

Wash the cells to remove unbound IgE.

-

Pre-incubate the sensitized mast cells with various concentrations of this compound or a vehicle control.

-

-

Histamine Release Induction and Measurement:

-

Induce histamine release by challenging the cells with DNP-human serum albumin (HSA) antigen.

-

Stop the reaction by centrifugation in the cold.

-

Measure the histamine content in the supernatant and the cell pellet using a fluorometric assay or an ELISA.

-

-

Data Analysis:

-

Calculate the percentage of histamine release and the percentage of inhibition by this compound.

-

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with comprehensive experimental protocols for evaluating its key biological activities. The structured presentation of data and visual workflows are intended to serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. The potent and diverse biological profile of this compound warrants further investigation to explore its full therapeutic potential.

References

- 1. Inhibition of rat peritoneal mast cell histamine secretion by protoporphyrin and incandescent light [pubmed.ncbi.nlm.nih.gov]

- 2. Correlation between NS5A Dimerization and Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. Histamine release from rat peritoneal mast cells: inhibition by colchicine and potentiation by deuterium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Rapid inhibitory effect of corticosterone on histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. DPPH Radical Scavenging Assay [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Roseoside: A Technical Guide for Researchers

Roseoside , a naturally occurring megastigmane glycoside, has emerged as a compound of significant interest within the scientific community. This technical guide provides an in-depth overview of this compound, consolidating key data on its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols and visual workflows are included to support researchers and professionals in the fields of drug discovery and development.

Core Physicochemical Properties

This compound is characterized by the following molecular identifiers and properties, essential for experimental design and data interpretation.

| Property | Value | Source |

| CAS Number | 54835-70-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₃₀O₈ | [1][2][3][4][6] |

| Molecular Weight | 386.4 g/mol | [1][2][3][4][6] |

| Class | Sesquiterpenoids | [1][2][3] |

| Physical Description | Powder | [1][2] |

| Solubility | DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) | [1][2] |

Biological Activities and Therapeutic Potential

This compound exhibits a diverse range of biological activities, highlighting its potential for therapeutic applications. The following table summarizes its key bioactivities with available quantitative data.

| Biological Activity | Key Findings | Quantitative Data (IC₅₀ / EC₅₀) | Cell Line / Model | Source |

| Antiviral (Anti-HCV) | Inhibits Hepatitis C Virus (HCV) RNA replication by targeting the viral NS5A/B replicase. | EC₅₀: 38.92 μM | Huh7.5 cells | [6][7] |

| Antioxidant | Inhibits lipid oxidation and scavenges free radicals. Reduces levels of reactive oxygen species (ROS). | 86.4% inhibition of lipid oxidation at 50 µg/mL | In vitro assays | [1][8] |

| Anti-inflammatory | Inhibits histamine (B1213489) release and the expression of pro-inflammatory mediators. | - | Rat peritoneal exudate cells, Macrophages | [8][9] |

| Antidiabetic | Enhances insulin (B600854) release and inhibits α-glucosidase. | - | INS-1 β-cell line | [1][8] |

| Anticancer | Can significantly delay carcinogenesis. | - | In vivo mouse skin carcinogenesis model | [1][8] |

Mechanisms of Action: Signaling Pathways

The therapeutic effects of this compound are underpinned by its interaction with specific molecular targets and signaling pathways.

Antiviral Mechanism: Inhibition of HCV Replication

This compound directly interferes with the replication of the Hepatitis C virus. It has been shown to target and inhibit the function of the viral NS5A/B replicase complex, a critical component for the duplication of the viral RNA genome.

Antioxidant and Anti-inflammatory Effects

This compound's antioxidant properties are attributed to its ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. This action, in turn, contributes to its anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines and mediators. A key mechanism involves the modulation of signaling pathways such as the JAK-STAT pathway.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound.

Extraction and Purification of this compound from Kirengeshoma koreana Nakai

This protocol is adapted from a study demonstrating the isolation of this compound for antiviral activity testing.[6]

Methodology:

-

Extraction:

-

Grind dried aerial parts of Kirengeshoma koreana.

-

Extract the ground material with 70% ethanol at room temperature for 7 days.

-

Concentrate the resulting extract using a rotary evaporator to obtain the crude extract.[6]

-

-

Solvent Partitioning:

-

Suspend the crude extract in double-distilled water (ddH₂O).

-

Perform liquid-liquid partitioning sequentially with n-hexane and then n-butanol.

-

Collect the n-butanol fraction, which will be enriched with this compound.[6]

-

-

Purification:

-

Subject the n-butanol fraction to semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Use a suitable gradient of solvents (e.g., acetonitrile/water with 0.05% formic acid) to separate the components.

-

Collect the fraction corresponding to the retention time of this compound to obtain the pure compound.[6]

-

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This is a common and reliable method to evaluate the free radical scavenging ability of a compound.

Materials:

-

This compound sample

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Assay Protocol:

-

To a 96-well plate, add a specific volume of each this compound dilution.

-

In separate wells, add the ascorbic acid dilutions and a solvent blank.

-

Add the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.[12]

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[11]

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.

-

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a spectrum of validated biological activities. Its potential as an antiviral, antioxidant, anti-inflammatory, and antidiabetic agent warrants further investigation. The methodologies and data presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound and to develop novel applications in medicine and pharmacology.

References

- 1. Preparative purification of salidroside from Rhodiola rosea by two-step adsorption chromatography on resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Is a Bioactive Compound in Kirengeshoma koreana Nakai Extract with Potent In Vitro Antiviral Activity Against Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. potential antidiabetic activity: Topics by Science.gov [science.gov]

- 6. This compound Is a Bioactive Compound in Kirengeshoma koreana Nakai Extract with Potent In Vitro Antiviral Activity Against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound | CAS:54835-70-0 | Manufacturer ChemFaces [chemfaces.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

The Multifaceted Bioactivities of Roseoside: A Technical Guide for Researchers

Abstract

Roseoside, a megastigmane glycoside found in various plant species, has emerged as a compound of significant interest within the scientific community due to its diverse range of biological activities. This technical guide provides an in-depth overview of the known bioactivities of this compound, with a focus on its antiviral, anti-inflammatory, antioxidant, anti-diabetic, and potential antihypertensive and anticancer effects. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further investigation and therapeutic development.

Introduction

This compound, chemically known as (6S,9R)-9-hydroxy-4,7-megastigmadien-3-one 9-O-β-D-glucopyranoside, is a naturally occurring compound that has been the subject of numerous preclinical studies. Its multifaceted pharmacological profile suggests potential applications in a variety of therapeutic areas. This guide aims to collate and present the current scientific knowledge on this compound's biological functions in a clear and accessible format, thereby supporting ongoing and future research endeavors.

Quantitative Summary of Biological Activities

The following tables summarize the key quantitative data associated with the biological activities of this compound, providing a comparative overview of its potency across different experimental models.

Table 1: Antiviral Activity of this compound

| Virus | Cell Line | Assay | Endpoint | Result | Reference |

| Hepatitis C Virus (HCV) | Huh7.5 | HCVcc infection | EC50 | 38.92 µM | [1] |

| Hepatitis C Virus (HCV) | Huh7.5 | HCV RNA replication | % Inhibition | 52% at 40 µM | [1][2] |

| Hepatitis C Virus (HCV) | In vitro | NS5A/B Replicase Activity | % Inhibition | ~55% at 40 µM | [1] |

Table 2: Anti-inflammatory and Related Activities of this compound

| Target | Assay System | Endpoint | Result | Reference |

| Cyclooxygenase-2 (COX-2) | Not Specified | Inhibition | Activity Inhibited | [1] |

| Angiotensin II Receptor 1 (AT1) | Ang II-stimulated H9C2 cells | mRNA Expression | Dose-dependent reduction | [3] |

| Angiotensin II Receptor 1 (AT1) | Ang II-stimulated H9C2 cells | Protein Expression | Dose-dependent reduction | [3] |

Table 3: Antioxidant Activity of this compound

| Assay | Model System | Endpoint | Result | Reference |

| NADPH Oxidase Activity | Ang II-stimulated H9C2 cells | % Reduction | Dose-dependent reduction | [3] |

| Hydrogen Peroxide (H₂O₂) Production | Ang II-stimulated H9C2 cells | % Reduction | Dose-dependent reduction | [3] |

| Superoxide (B77818) Anion (•O₂⁻) Production | Ang II-stimulated H9C2 cells | % Reduction | Dose-dependent reduction | [3] |

| Catalase Activity | Ang II-stimulated H9C2 cells | Activity | Dose-dependent increase | [3] |

| Superoxide Dismutase (SOD) Activity | Ang II-stimulated H9C2 cells | Activity | Dose-dependent increase | [3] |

Table 4: Anti-diabetic and Insulinotropic Activities of this compound

| Activity | Cell Line/Enzyme | Endpoint | Result | Reference |

| α-Glucosidase Inhibition | Not Specified | Inhibition | Activity Inhibited | [1] |

| Glucose-6-phosphatase Inhibition | Not Specified | Inhibition | Activity Inhibited | [1] |

| Insulinotropic Activity | INS-1 | Insulin (B600854) Secretion | Dose-dependent increase | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.

Antiviral Activity Assays

-

Cell Culture: Maintain Huh7.5 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Infection: Seed Huh7.5 cells in 24-well plates. Once confluent, infect the cells with HCVcc (JFH-1 strain) at a multiplicity of infection (MOI) of 0.1.

-

Treatment: Following infection, treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 30, 40 µM) or a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

RNA Extraction and RT-qPCR: After incubation, lyse the cells and extract total RNA using a suitable kit. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify HCV RNA levels, using primers specific for the HCV NS5B region. Normalize the results to a housekeeping gene such as GAPDH.[1]

-

Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of HCV RNA inhibition against the log of this compound concentration.[1]

-

Reaction Mixture: Prepare a reaction mixture containing recombinant HCV NS5A/B replicase, a suitable RNA template, and NTPs in an appropriate buffer.

-

Inhibition Assay: Add varying concentrations of this compound (e.g., 20 µM and 40 µM) or a vehicle control to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for a specified time to allow for RNA synthesis.

-

Detection: Quantify the newly synthesized RNA using a fluorescent dye that binds to double-stranded RNA or by incorporating radiolabeled nucleotides.

-

Data Analysis: Express the results as a percentage of replicase activity relative to the vehicle control.[1]

Anti-inflammatory and Antihypertensive-related Assays

-

Cell Culture: Culture H9C2 cardiomyocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Stimulation and Treatment: Seed H9C2 cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound (e.g., 20, 30, 50 µg/mL) for 1 hour. Subsequently, stimulate the cells with 300 nM Angiotensin II (Ang II) for 7 hours.[3]

-

RNA and Protein Extraction: Following treatment, harvest the cells and extract total RNA and protein.

-

RT-PCR and Western Blot: Analyze AT1 mRNA expression using RT-PCR, normalizing to a housekeeping gene. Analyze AT1 protein expression by Western blot, using an antibody specific for AT1 and normalizing to a loading control like GAPDH or β-actin.[3]

-

Data Analysis: Quantify the relative expression levels of AT1 mRNA and protein compared to the Ang II-stimulated control group.[3]

Antioxidant Activity Assays

-

Cell Culture and Treatment: Culture H9C2 cells and pre-treat with this compound at various concentrations for 1 hour, followed by stimulation with Ang II.[3]

-

ROS Detection: Use specific fluorescent probes to measure different ROS. For hydrogen peroxide (H₂O₂), a hydrogen peroxide assay kit can be used. For superoxide anion (•O₂⁻), a specific superoxide anion assay kit is appropriate.[3]

-

Quantification: Measure the fluorescence or absorbance using a plate reader according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage reduction in ROS levels in this compound-treated cells compared to Ang II-stimulated cells.[3]

-

Cell Lysate Preparation: After treatment as described above, lyse the H9C2 cells and collect the supernatant.

-

Enzyme Activity Assays: Use commercially available assay kits to measure the activity of antioxidant enzymes such as catalase and superoxide dismutase (SOD) in the cell lysates.[3]

-

Data Analysis: Determine the specific activity of each enzyme and compare the results from this compound-treated groups to the Ang II-stimulated control.[3]

Anti-diabetic Activity Assays

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Inhibition Assay: In a 96-well plate, mix the α-glucosidase solution with various concentrations of this compound and incubate for a short period.

-

Reaction Initiation: Add the pNPG solution to initiate the enzymatic reaction.

-

Measurement: Monitor the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol, over time.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Cell Culture: Culture INS-1 pancreatic β-cells in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

-

Insulin Secretion Assay: Seed INS-1 cells in 24-well plates. Before the assay, wash the cells with a glucose-free Krebs-Ringer bicarbonate buffer (KRBH).

-

Treatment: Incubate the cells with varying concentrations of this compound in KRBH containing a stimulatory concentration of glucose (e.g., 16.7 mM).

-

Sample Collection and Analysis: After a defined incubation period, collect the supernatant and measure the insulin concentration using an insulin ELISA kit.

-

Data Analysis: Express the results as the amount of insulin secreted, normalized to the total protein content of the cells.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with specific molecular targets and modulation of intracellular signaling pathways.

Antiviral Signaling Pathway

This compound exerts its anti-HCV activity by directly targeting the viral NS5A/B replicase complex, which is essential for the replication of the viral RNA genome. By inhibiting this complex, this compound effectively halts the propagation of the virus.

References

- 1. This compound Is a Bioactive Compound in Kirengeshoma koreana Nakai Extract with Potent In Vitro Antiviral Activity Against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory Effects of this compound and Icariside E4 Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Roseoside: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseoside, a naturally occurring megastigmane glycoside, has emerged as a compound of significant interest in the field of pharmacology and drug development. Exhibiting a diverse range of biological activities, this molecule holds promise for various therapeutic applications. This technical guide provides an in-depth overview of the current scientific evidence supporting the potential uses of this compound, with a focus on its antiviral, anti-hypertensive, anti-inflammatory, antioxidant, hepatoprotective, neuroprotective, anti-diabetic, anti-obesity, and anticancer properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development. Furthermore, key signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanisms of action.

Introduction

This compound is a glycosidic compound found in a variety of plant species. While its presence in the plant kingdom is well-documented, recent scientific investigations have begun to unravel its significant pharmacological potential. This guide synthesizes the existing preclinical data on this compound, offering a detailed resource for researchers and professionals in the pharmaceutical and biotechnology sectors. The following sections will delve into the specific therapeutic applications of this compound, presenting quantitative data, experimental protocols, and mechanistic insights.

Antiviral Activity: Hepatitis C Virus (HCV)

This compound has demonstrated potent antiviral activity, particularly against the Hepatitis C virus (HCV). In vitro studies have shown that it can inhibit HCV RNA replication in a concentration-dependent manner without exhibiting significant cytotoxicity.[1]

Mechanism of Action: The primary antiviral mechanism of this compound against HCV involves the inhibition of the NS5A/B replicase, a crucial enzyme complex for viral RNA replication.[1] Molecular docking studies have suggested that this compound can bind to the active site of this replicase, thereby impeding its function.[1]

Quantitative Data: Anti-HCV Activity of this compound

| Parameter | Value | Cell Line | Reference |

| EC50 | 38.92 µM | Huh7.5 | [1] |

| Cytotoxicity (CC50) | > 80 µM | Huh7.5 | [1] |

Experimental Protocol: In Vitro HCV NS5A/B Replicase Inhibition Assay

This protocol outlines the general steps to assess the inhibitory effect of this compound on HCV NS5A/B replicase activity.

-

Cell Culture: Human hepatoma (Huh-7) cells harboring a subgenomic HCV replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 5, 10, 20, 30, 40 µM) or a vehicle control (DMSO). A known NS5A/B inhibitor, such as Sofosbuvir, can be used as a positive control.

-

Incubation: The treated cells are incubated for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

-

RNA Extraction and Quantification: Total cellular RNA is extracted using a suitable kit. The level of HCV RNA is then quantified using a one-step real-time reverse transcription-polymerase chain reaction (qRT-PCR) assay, targeting a specific region of the HCV genome.

-

Data Analysis: The relative HCV RNA levels are normalized to an internal control gene (e.g., GAPDH). The EC50 value, the concentration at which this compound inhibits 50% of HCV RNA replication, is calculated from the dose-response curve.

-

Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed to determine the concentration of this compound that affects cell viability (CC50).

Signaling Pathway: Inhibition of HCV Replication

References

A Comprehensive Review of Roseoside: Unveiling Novel Research Directions for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoside, a megastigmane glycoside found in a variety of plant species, has emerged as a promising natural compound with a diverse range of biological activities. Its demonstrated antioxidant, anti-inflammatory, anti-diabetic, neuroprotective, anticancer, and antiviral properties have positioned it as a compelling candidate for further investigation in the development of novel therapeutics. This technical guide provides an in-depth review of the existing literature on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its known and proposed signaling pathways. By critically evaluating the current state of research, this document aims to illuminate novel research directions and inspire further exploration of this compound's therapeutic potential.

Quantitative Data Summary

The following tables provide a structured summary of the available quantitative data on the biological activities of this compound.

| Biological Activity | Assay/Model | Cell Line/System | Parameter | Value | Reference |

| Antiviral (Anti-HCV) | Hepatitis C Virus cell culture (HCVcc) | Huh7.5 cells | EC₅₀ | 38.92 µM | [1][2] |

| In vitro NS5A/B replicase assay | % Inhibition | 50% at 20 µM | [1][2] | ||

| 45% at 40 µM | [1][2] | ||||

| Cytotoxicity | Cell Viability Assay | Huh7.5 cells | No marked cytotoxicity up to 80 µM | [1][2] |

Table 1: Antiviral and Cytotoxic Activity of this compound

| Biological Activity | Assay/Model | Cell Line/System | Concentration | Effect | Reference |

| Anti-hypertensive (in a mixture) | Angiotensin II-stimulated H9C2 cells | H9C2 cardiomyocytes | 20, 30, 50 µg/mL | Dose-dependent reduction in the expression of AT1 receptor, TNF-α, MCP-1, and TGF-β mRNA. | [3][4] |

| 20, 30, 50 µg/mL | Dose-dependent reduction of NADPH oxidase activity and levels of H₂O₂ and O₂⁻. | [3][4] |

Table 2: Anti-hypertensive and Associated Anti-inflammatory/Antioxidant Effects of a this compound-Containing Mixture

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

Antiviral (Anti-HCV) Activity Assay

a. Cell Culture and Virus Infection:

-

Cell Line: Human hepatoma cell line Huh7.5.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Virus: Hepatitis C virus (HCVcc, JFH-1 strain).

-

Infection Protocol: Naïve Huh7.5 cells are seeded in 24-well plates. After 24 hours, the cells are infected with HCVcc at a multiplicity of infection (MOI) of 0.1. Following infection, the cells are treated with varying concentrations of this compound (e.g., 5, 10, 20, 30, 40 µM) or a vehicle control (DMSO).[1][2]

b. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):

-

RNA Isolation: At 48 hours post-infection, total cellular RNA is extracted using a suitable reagent like TRIzol.

-